molecular formula C14H16N2O5S B2896588 2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 950413-64-6

2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No. B2896588
CAS RN: 950413-64-6
M. Wt: 324.35
InChI Key: AVODGIKTWXTRBZ-UHFFFAOYSA-N
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Description

The compound “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is a related compound . It is a valuable building block in organic synthesis . The empirical formula of this compound is C17H24BNO4 .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular weight of “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is 317.19 . The linear formula of this compound is C17H24BNO4 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a significant reaction in organic synthesis . The reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework has been studied . This scaffold possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality .


Physical And Chemical Properties Analysis

The melting point of “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is 78-84 °C .

Scientific Research Applications

Morpholine Derivatives in Catalytic Synthesis

Morpholine derivatives, such as morpholine-2,3-diones, are synthesized through catalytic cross double carbonylation of secondary amines and alcohols. This process, facilitated by palladium catalysis, yields compounds that serve as excellent protecting agents for amino alcohols and precursors for biologically active nitrogen compounds (Imada et al., 1996). The versatility of morpholine derivatives in chemical synthesis underscores their importance in developing new materials and compounds with potential pharmaceutical applications.

Carbon Dioxide Utilization in Synthesis

The use of carbon dioxide as a carbonylating agent in synthesizing 2-oxazolidinones, 2-oxazinones, and cyclic ureas demonstrates an innovative approach to chemical synthesis that incorporates a sustainable carbon source. This methodology involves the activation of a primary or secondary amine group in basic media, leading to the formation of these compounds in good to excellent yields (Paz et al., 2010). Such strategies contribute to greener chemical processes by utilizing carbon dioxide, a greenhouse gas, as a raw material for valuable chemical products.

Advancements in Oxazolidinone Synthesis

Research on incorporating carbon dioxide into the production of oxazolidinones highlights the ongoing efforts to develop greener synthesis methods for these compounds. Oxazolidinones are crucial in both synthetic and medicinal chemistry, necessitating environmentally friendly production techniques. Various catalytic processes have been explored to achieve this goal, emphasizing the reaction of carbon dioxide with aziridines, propargylamines, and 2-amino alcohols (Pulla et al., 2013). These advancements reflect the broader trend in chemistry toward sustainability and the efficient use of resources.

Future Directions

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs open new opportunities for future research into intramolecular interactions of proximal functional groups .

properties

IUPAC Name

2-[3-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13-4-9-22(19,20)16(13)12-3-1-2-11(10-12)14(18)15-5-7-21-8-6-15/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVODGIKTWXTRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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